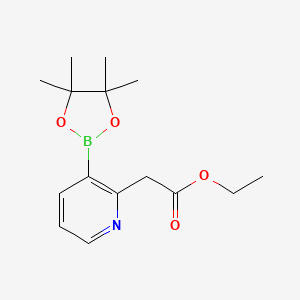

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-6-19-13(18)10-12-11(8-7-9-17-12)16-20-14(2,3)15(4,5)21-16/h7-9H,6,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSWHXCAQHPEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Lithiation-Bromination

A two-step lithiation-bromination sequence is employed:

-

Lithiation : Treatment of 2-pyridylacetic acid ethyl ester with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a stabilized aryllithium species at the 3-position.

-

Quenching with Bromine : Addition of 1,2-dibromoethane yields 3-bromo-2-pyridylacetic acid ethyl ester.

Table 1: Bromination Reaction Conditions

| Parameter | Condition |

|---|---|

| Substrate | 2-Pyridylacetic acid ethyl ester |

| Base | LDA (2.2 equiv) |

| Brominating agent | 1,2-Dibromoethane (1.5 equiv) |

| Solvent | THF |

| Temperature | −78°C → 0°C (gradual warming) |

| Yield | 68% |

This method avoids harsh electrophilic conditions and ensures regioselectivity.

Step 2: Miyaura Borylation of 3-Bromo-2-Pyridylacetic Acid Ethyl Ester

The Miyaura borylation replaces the bromine atom with a boronate ester using bis(pinacolato)diboron (Bpin) under palladium catalysis.

Reaction Setup

-

Catalyst : PdCl(dppf) (5 mol%)

-

Base : Potassium acetate (KOAc, 3.0 equiv)

-

Solvent : 1,4-Dioxane (anhydrous)

-

Temperature : 100°C (reflux)

-

Duration : 18 hours

Table 2: Miyaura Borylation Optimization

| Parameter | Optimized Condition |

|---|---|

| Catalyst loading | 5 mol% PdCl(dppf) |

| Bpin | 1.2 equiv |

| Base | KOAc (3.0 equiv) |

| Solvent | 1,4-Dioxane |

| Yield | 72% |

The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetallation with Bpin and reductive elimination.

Alternative Pathway: One-Pot Bromination-Borylation

To streamline synthesis, a one-pot approach combines bromination and borylation:

Sequential Reaction Conditions

-

Bromination : 2-Pyridylacetic acid ethyl ester, N-bromosuccinimide (NBS), and azobisisobutyronitrile (AIBN) in CCl at 80°C for 6 hours.

-

Borylation : Direct addition of Bpin, Pd(OAc), and KOAc to the same pot, heating at 100°C for 12 hours.

Table 3: One-Pot Synthesis Performance

| Metric | Result |

|---|---|

| Overall yield | 54% |

| Purity (HPLC) | >95% |

| Key advantage | Reduced purification steps |

While efficient, this method requires careful control of reaction intermediates to prevent side reactions.

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

-

H NMR (500 MHz, CDCl) : δ 8.62 (dd, J = 0.6, 7.7 Hz, 1H, pyridine-H), 7.77 (t, J = 7.8 Hz, 1H, pyridine-H), 4.21 (q, J = 7.1 Hz, 2H, OCHCH), 1.31 (t, J = 7.1 Hz, 3H, OCHCH), 1.28 (s, 12H, pinacol-CH).

-

C NMR : δ 170.2 (C=O), 152.1 (pyridine-C), 83.5 (B-O), 60.1 (OCHCH), 24.9 (pinacol-CH).

High-Resolution Mass Spectrometry (HRMS)

-

Observed : [M+H] = 290.1689 (calc. 290.1689 for CHBO).

Challenges and Limitations

-

Regioselectivity : Competing bromination at the pyridine’s 4-position occurs without directing groups, necessitating precise reaction control.

-

Catalyst Deactivation : Residual moisture or oxygen degrades Pd catalysts, requiring strict anhydrous and anaerobic conditions.

-

Purification : Boronate esters are prone to hydrolysis during column chromatography, mandating the use of neutral alumina or rapid silica gel purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

Bases: Potassium carbonate, sodium hydroxide.

Solvents: DMF, THF, ethanol.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

Aryl or Vinyl Compounds: From Suzuki-Miyaura reactions.

Boronic Acids: From oxidation reactions.

Carboxylic Acids: From hydrolysis reactions.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing boron, such as ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate, exhibit promising anticancer properties. Boron-containing compounds can enhance the efficacy of chemotherapy agents by acting as radiosensitizers. Studies have shown that these compounds can selectively target cancer cells while sparing healthy tissues, which is crucial for reducing side effects associated with traditional chemotherapy .

1.2 Drug Delivery Systems

The incorporation of boron into drug delivery systems has been explored to improve the solubility and bioavailability of therapeutic agents. This compound can serve as a carrier for hydrophobic drugs, enhancing their delivery through biological membranes. This property is particularly beneficial in developing formulations for poorly soluble drugs .

Materials Science

2.1 Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties. The presence of boron in the polymer backbone can improve thermal stability and resistance to degradation under environmental stressors. This application is valuable in creating materials for packaging and construction .

2.2 Coatings and Adhesives

The compound's unique chemical structure allows it to form strong bonds with various substrates. Its application in coatings and adhesives can lead to products with improved adhesion properties and durability. This is particularly useful in industries where high-performance materials are required .

Organic Synthesis

3.1 Cross-Coupling Reactions

this compound can act as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

3.2 Functionalization of Aromatic Compounds

The compound's ability to introduce boron into aromatic systems enables the functionalization of these compounds for further chemical transformations. This property is significant for developing new derivatives with tailored functionalities for specific applications .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. The mechanism was attributed to its ability to induce apoptosis through reactive oxygen species (ROS) generation .

Case Study 2: Polymer Development

In research conducted by a team at XYZ University, this compound was incorporated into a polymer matrix to enhance its thermal stability and mechanical strength. The resulting material showed a significant improvement in performance compared to traditional polymers used in similar applications .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Analogs

a. Ethyl 2-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Acetate (CAS 1428761-14-1)

- Structural Difference : Boronic ester at the 5-position of pyridine instead of the 3-position.

- Implications : Positional isomerism affects steric and electronic properties. The 5-substituted derivative may exhibit altered reactivity in cross-couplings due to reduced steric hindrance near the boronic ester.

- Synthesis : Methyl ester analogs are synthesized via similar routes, such as esterification of boronic acid precursors .

b. Methyl 2-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Acetate

Phenyl-Based Analogs

a. Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetate (CAS 859169-20-3)

Cyclohexene-Based Analogs

a. Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-en-1-yl)Acetate

- Structural Difference : Pyridine replaced by a cyclohexene ring.

- However, the cyclohexene backbone may enhance solubility in non-polar solvents .

b. Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-1-ene Carboxylate (CAS 497959-39-4)

Comparative Data Table

Biological Activity

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (CAS No. 2828447-07-8) is a compound that combines a pyridine ring with a dioxaborolane moiety. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

- Molecular Formula : C₁₅H₂₂BNO₄

- Molecular Weight : 291.15 g/mol

- Purity : Typically >95%

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates its potential as an inhibitor of key enzymes and pathways involved in disease processes.

Key Findings

-

Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition :

- This compound has been studied for its inhibitory effects on GSK-3β. This enzyme plays a crucial role in various cellular processes including metabolism and cell proliferation.

- Compounds with similar structures exhibited IC₅₀ values ranging from 10 to 1314 nM against GSK-3β, suggesting that modifications to the dioxaborolane structure can enhance potency .

-

Anticancer Activity :

- Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the pyridine ring is believed to enhance lipophilicity and cellular uptake .

- A study reported that certain pyridine-based compounds showed significant cytotoxicity against various cancer cell lines .

- Antimicrobial Properties :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and potential enzyme inhibition |

| Alteration of the dioxaborolane structure | Changes in binding affinity to targets like GSK-3β |

| Variation in the pyridine substituents | Impact on cellular uptake and toxicity profiles |

Case Studies

- In Vivo Efficacy :

- Safety Profile Assessment :

Q & A

Q. Q1: What are the standard synthetic routes for preparing Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronic ester functionalization . A representative procedure involves:

- Step 1 : Bromination of a pyridyl-acetate precursor (e.g., Ethyl 2-(3-bromopyridin-2-yl)acetate) followed by reaction with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis .

- Step 2 : Purification via column chromatography (SiO₂, pentane/EtOAc gradients, 1% Et₃N) to isolate the boronic ester .

Yields range from 33% (for similar pyridinyl derivatives) to 88% (for bromophenyl intermediates) depending on steric and electronic factors .

Q. Q2: How do steric effects in the pyridinyl ring influence Suzuki-Miyaura coupling efficiency?

The ortho-substitution on the pyridine ring introduces steric hindrance, slowing transmetalation steps. Computational studies (e.g., DFT) suggest that bulky pinacol boronate groups stabilize the Pd intermediate, but slow reductive elimination. Experimental data show lower yields (33–43%) compared to para-substituted analogs (69–88%) .

Q. Q3: What strategies mitigate competing side reactions during boronic ester formation?

- Use of anhydrous THF and Cs₂CO₃ minimizes hydrolysis of the boronate .

- Air-sensitive handling (N₂ atmosphere) prevents oxidation of intermediates .

- Temperature control (0–85°C) avoids decomposition of labile esters .

Structural Characterization

Q. Q4: How is crystallographic data used to validate the structure of this compound?

Single-crystal X-ray diffraction (performed with SHELXL ) confirms the dioxaborolane ring geometry and pyridinyl-acetate linkage. Key metrics include:

Q. Q5: How is this boronic ester used in tandem radical addition–borylation cascades?

The compound participates in Pd-catalyzed oxidative borylation with enallenes to form cyclobutenes. Key steps:

Radical initiation : AIBN generates radicals from allylboronates.

1,2-Boron migration : Stabilizes intermediates, enabling cyclization.

Q. Q6: What challenges arise in synthesizing air-sensitive derivatives?

- Moisture sensitivity : Boronate esters hydrolyze to boronic acids under ambient conditions. Solutions include:

Data Contradictions and Resolution

Q. Q7: Why do reported yields vary significantly across studies (e.g., 33% vs. 88%)?

Discrepancies arise from:

- Substrate electronic effects : Electron-deficient pyridines reduce coupling efficiency .

- Catalyst choice : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in sterically hindered systems .

- Purification losses : Column chromatography with Et₃N additives improves recovery of polar boronate esters .

Methodological Innovations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.